

Hyrtiosal: A Technical Deep Dive into its Physicochemical Properties and Biological Activities

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Compound of Interest

Compound Name: *Hyrtiosal*

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Hyrtiosal, a sesterterpenoid natural product isolated from the marine sponge *Hyrtios erectus*, has garnered significant interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of the physical and chemical properties of **Hyrtiosal**, alongside detailed experimental protocols for its extraction, characterization, and the evaluation of its biological effects.

Core Physicochemical Properties of Hyrtiosal

Hyrtiosal is a complex molecule with the chemical formula $C_{25}H_{38}O_3$. A summary of its key physical and chemical properties is presented below for easy reference.^[1]

Property	Value	Reference
Molecular Formula	C25H38O3	--INVALID-LINK--
Molecular Weight	386.6 g/mol	--INVALID-LINK--
IUPAC Name	(2S,3S,3aR,5aS,9aS,9bR)-3-[(2S)-2-(furan-3-yl)-2-hydroxyethyl]-2,3a,6,6,9a-pentamethyl-3,4,5,5a,7,8,9,9b-octahydro-1H-cyclopenta[a]naphthalene-2-carbaldehyde	--INVALID-LINK--
CAS Number	138355-07-4	--INVALID-LINK--
Appearance	Amorphous solid	[2]
Solubility	Soluble in methanol, chloroform, and DMSO. Limited solubility in water.	[3]

Spectroscopic Data

The structural elucidation of **Hyrtiosal** has been achieved through various spectroscopic techniques. The following tables summarize the key spectral data.

¹H and ¹³C NMR Spectral Data

Position	¹³ C Chemical Shift (ppm)	¹ H Chemical Shift (ppm, J in Hz)
1	39.8	1.35 (m), 1.75 (m)
2	55.1	2.40 (m)
3	48.9	1.85 (m)
3a	42.1	-
4	18.5	1.50 (m), 1.60 (m)
5	54.3	1.10 (m)
5a	37.5	1.45 (m)
6	33.4	-
7	33.3	1.40 (m), 1.55 (m)
8	21.9	1.25 (m), 1.65 (m)
9	49.8	1.95 (m)
9a	38.7	-
9b	43.9	1.20 (m)
10	204.5	9.75 (s)
11	15.2	0.85 (s)
12	28.7	0.90 (s)
13	21.5	0.95 (s)
14	33.3	1.00 (s)
15	16.2	1.05 (s)
1'	39.1	1.80 (m), 2.05 (m)
2'	68.7	4.70 (dd, 8.0, 4.0)
3''	125.4	-
4''	143.5	7.40 (s)

5"	108.9	6.40 (s)
6"	139.1	7.35 (s)

FT-IR and UV-Vis Spectral Data

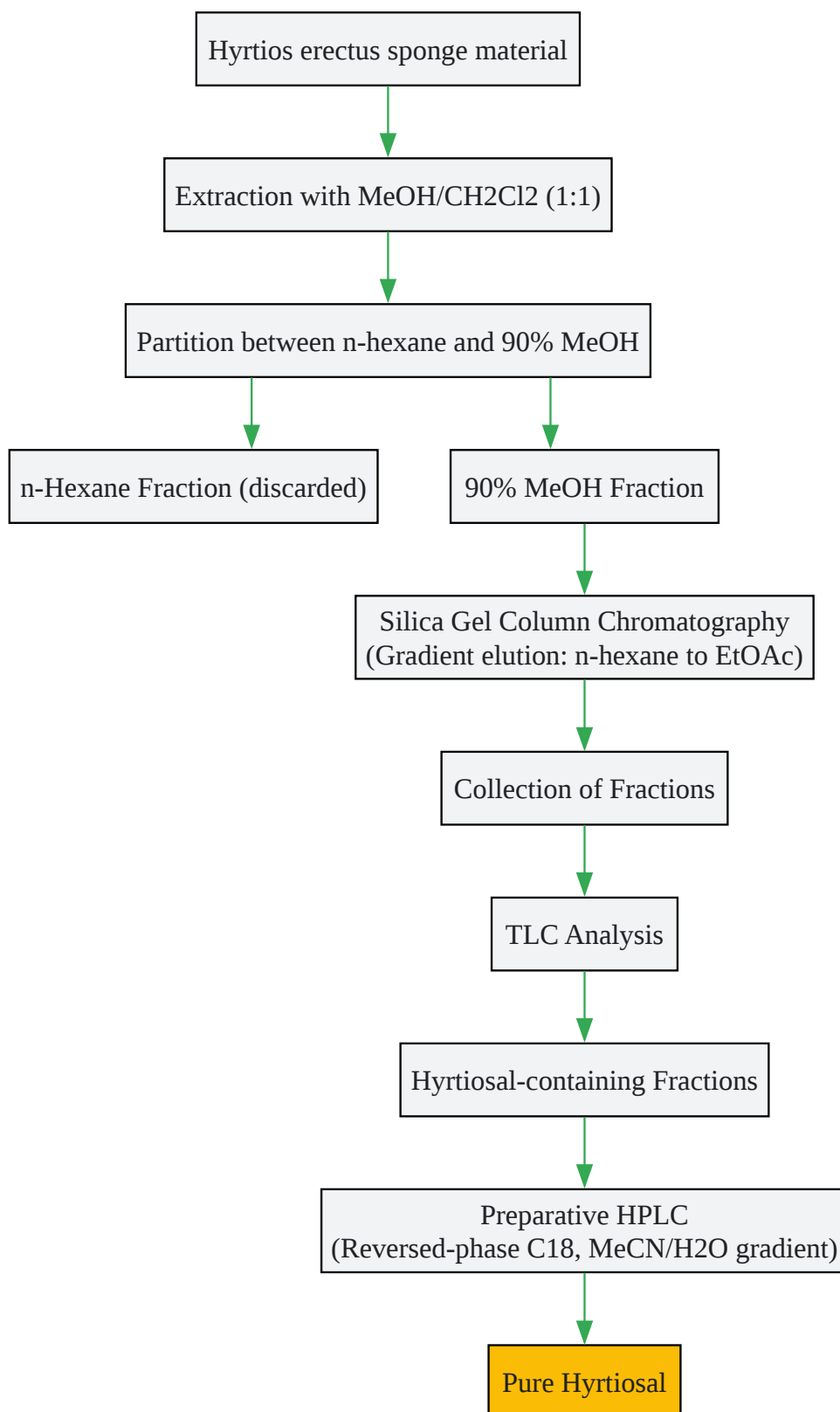
Technique	Key Absorptions
FT-IR (KBr, cm^{-1})	3450 (O-H), 2950 (C-H), 1720 (C=O, aldehyde), 1640 (C=C), 1020 (C-O)
UV-Vis (MeOH, λ_{max})	210 nm

Experimental Protocols

Extraction and Isolation of Hyrtiosal from Hyrtios erectus

The following protocol outlines a general procedure for the extraction and isolation of **Hyrtiosal** from the marine sponge *Hyrtios erectus*.

Workflow for **Hyrtiosal** Extraction and Isolation



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Caption: Workflow for the extraction and isolation of **Hyrtiosal**.

Detailed Steps:

- **Collection and Preparation:** Collect fresh *Hyrtios erectus* sponge and freeze-dry. The lyophilized sponge is then ground into a fine powder.
- **Extraction:** The powdered sponge material is exhaustively extracted with a 1:1 mixture of methanol (MeOH) and dichloromethane (CH₂Cl₂) at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.
- **Solvent Partitioning:** The crude extract is partitioned between n-hexane and 90% aqueous methanol. The n-hexane layer is typically discarded, and the methanol layer containing the more polar compounds is concentrated.
- **Silica Gel Chromatography:** The concentrated methanol fraction is subjected to column chromatography on silica gel. The column is eluted with a gradient of n-hexane and ethyl acetate (EtOAc), starting from 100% n-hexane and gradually increasing the polarity to 100% EtOAc.
- **Fraction Collection and Analysis:** Fractions are collected and analyzed by thin-layer chromatography (TLC). Fractions showing the presence of a compound with the characteristic R_f value of **Hyrtiosal** are pooled.
- **Preparative High-Performance Liquid Chromatography (HPLC):** The pooled fractions are further purified by preparative reversed-phase HPLC on a C18 column using a gradient of acetonitrile (MeCN) in water as the mobile phase to yield pure **Hyrtiosal**.

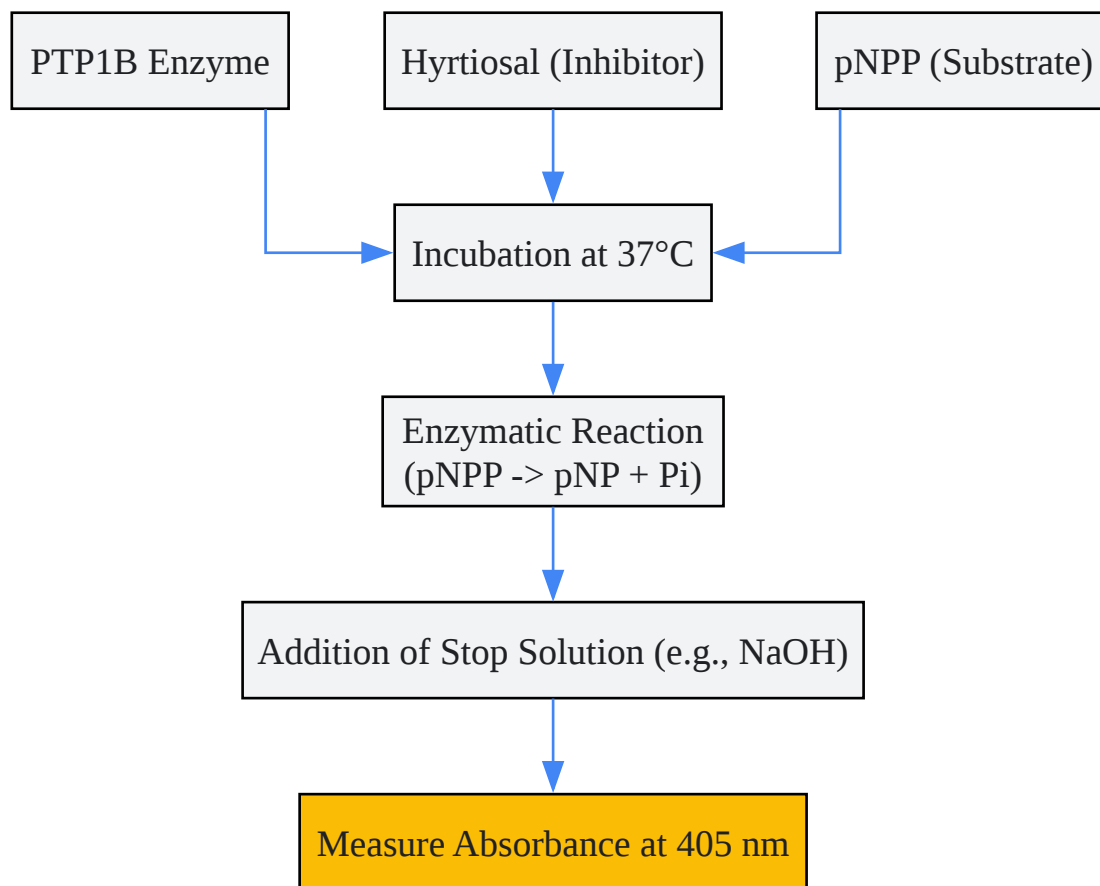
Biological Activities and Signaling Pathways

Hyrtiosal has been identified as a potent inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B), a key negative regulator of insulin and leptin signaling pathways. Its inhibitory action on PTP1B leads to the modulation of downstream signaling cascades, including the PI3K/AKT and TGF-β/Smad2 pathways.

PTP1B Inhibition Assay

This assay determines the inhibitory activity of **Hyrtiosal** against the PTP1B enzyme.

Workflow for PTP1B Inhibition Assay



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Caption: Workflow for the PTP1B enzymatic inhibition assay.

Detailed Protocol:

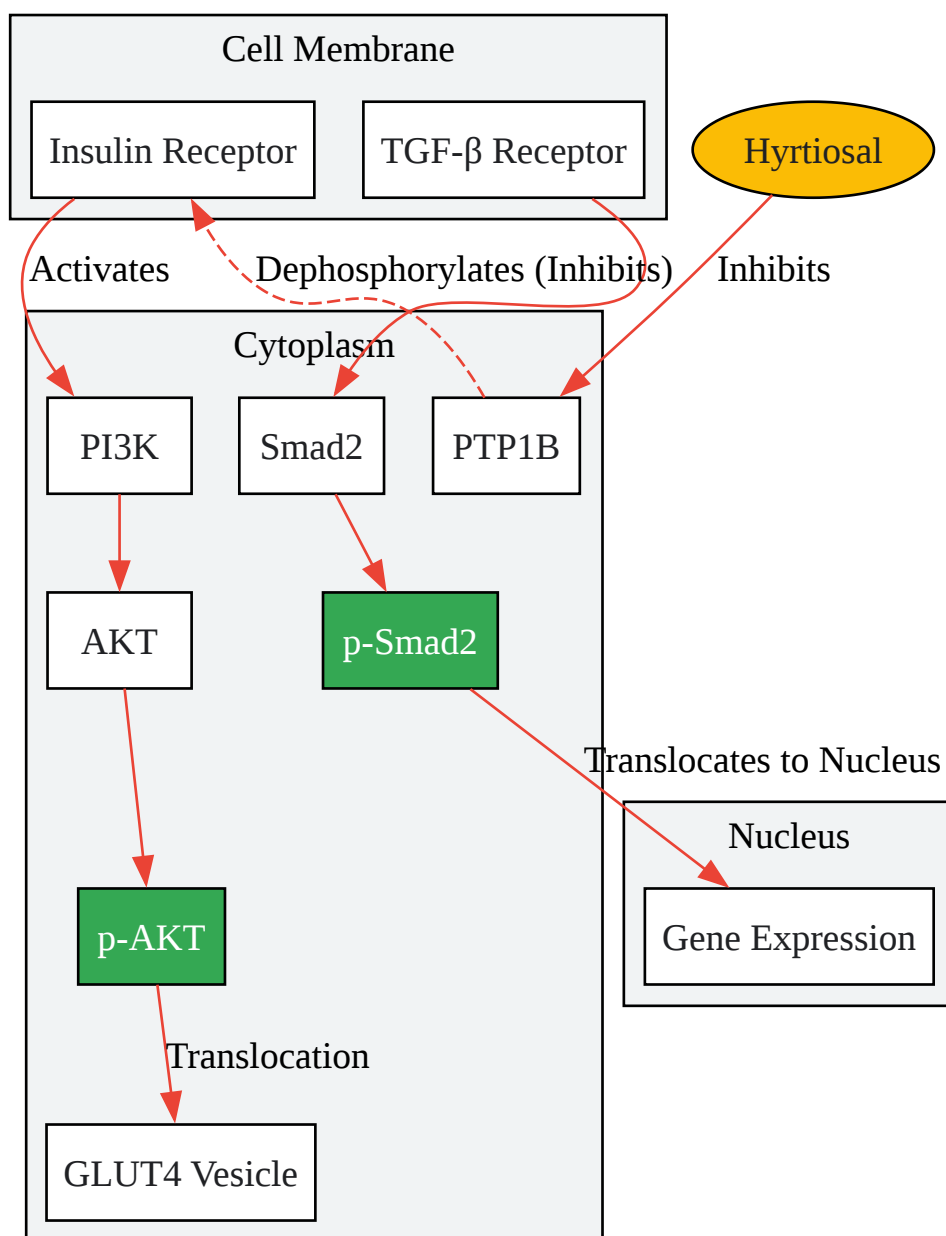
- Reagents: Recombinant human PTP1B, p-nitrophenyl phosphate (pNPP) as the substrate, and a suitable buffer (e.g., 50 mM HEPES, pH 7.2, containing 100 mM NaCl, 1 mM DTT, and 1 mM EDTA).
- Assay Procedure:
 - In a 96-well plate, add PTP1B enzyme to the assay buffer.
 - Add varying concentrations of **Hyrtiosal** (dissolved in DMSO, with the final DMSO concentration kept below 1%).

- Pre-incubate the enzyme and inhibitor for 10-15 minutes at 37°C.
- Initiate the reaction by adding the pNPP substrate.
- Incubate for a defined period (e.g., 30 minutes) at 37°C.
- Stop the reaction by adding a strong base (e.g., 1 M NaOH).
- Data Analysis: Measure the absorbance of the product, p-nitrophenol (pNP), at 405 nm using a microplate reader. The IC₅₀ value, the concentration of **Hyrtiosal** required to inhibit 50% of the PTP1B activity, is then calculated.

PI3K/AKT and TGF- β /Smad2 Signaling Pathway Analysis

The effect of **Hyrtiosal** on these signaling pathways is typically assessed using Western blotting to measure the phosphorylation status of key proteins.

Signaling Pathway of **Hyrtiosal**'s Action



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Caption: **Hyrtiosal**'s mechanism of action on signaling pathways.

Western Blot Protocol:

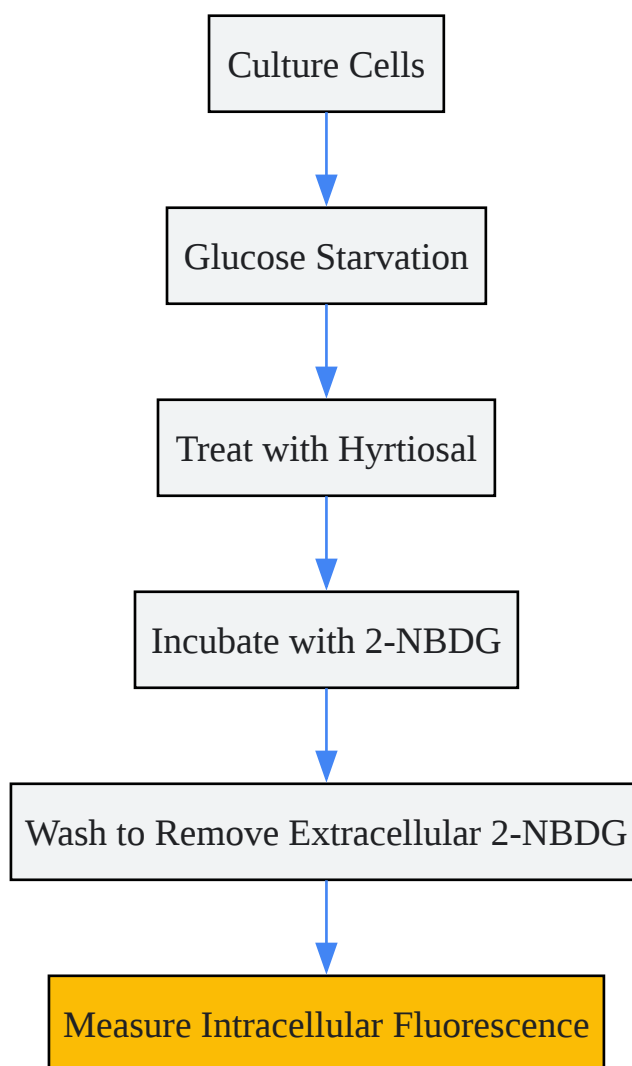
- Cell Culture and Treatment: Culture appropriate cells (e.g., HepG2, MCF-7) and treat with **Hyrtiosal** at various concentrations for a specified time.
- Protein Extraction: Lyse the cells and quantify the total protein concentration.

- SDS-PAGE and Transfer: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a polyvinylidene difluoride (PVDF) membrane.
- Immunoblotting:
 - Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20).
 - Incubate the membrane with primary antibodies specific for phosphorylated AKT (p-AKT), total AKT, phosphorylated Smad2 (p-Smad2), total Smad2, and a loading control (e.g., GAPDH or β -actin).
 - Wash the membrane and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody.
- Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified to determine the changes in protein phosphorylation levels.

Glucose Uptake Assay

This assay measures the effect of **Hyrtilosal** on glucose transport into cells, often using a fluorescent glucose analog like 2-NBDG.

Workflow for 2-NBDG Glucose Uptake Assay



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Caption: Workflow for the 2-NBDG glucose uptake assay.

Detailed Protocol:

- Cell Culture: Seed cells (e.g., 3T3-L1 adipocytes or L6 myotubes) in a multi-well plate and allow them to differentiate.
- Starvation: Before the assay, starve the cells in a glucose-free medium for a few hours.
- Treatment: Treat the cells with different concentrations of **Hyrtiosal** for a defined period.

- Glucose Uptake: Add 2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose), a fluorescent glucose analog, to the cells and incubate for a short period (e.g., 30 minutes).
- Termination and Measurement: Stop the uptake by washing the cells with ice-cold phosphate-buffered saline (PBS). Measure the intracellular fluorescence using a fluorescence microplate reader or flow cytometer.

This technical guide provides a foundational understanding of the physicochemical properties and biological activities of **Hyrniosal**. The detailed protocols and data presented herein are intended to facilitate further research and development of this promising natural product.

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References

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